S-TBMC serves as a versatile precursor for the synthesis of chiral scaffolds, which are the core structures of many biologically active molecules. The presence of the chiral center and various functional groups allows for further chemical transformations to generate complex molecules with desired stereochemistry. This is particularly important in drug development, where the 3D arrangement of atoms can significantly impact a drug's efficacy and safety [].
Here's an example: Researchers have employed S-TBMC to synthesize chiral piperidine derivatives, which are a class of compounds with diverse biological activities. The bromomethyl group undergoes substitution reactions to introduce various functionalities, while the tert-butyl group protects the amine group during the synthesis [].
(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate, also known as tert-butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate, is a chemical compound with the molecular formula C₁₀H₁₈BrNO₃ and a molecular weight of 280.16 g/mol. It features a morpholine ring, which is a six-membered heterocyclic compound containing one oxygen and one nitrogen atom. The compound is characterized by the presence of a bromomethyl group and a tert-butyl ester, contributing to its unique properties and potential applications in medicinal chemistry and organic synthesis .
S-Boc-2-BrMeMorph itself is not typically used for its biological activity. It serves as a precursor for the synthesis of other molecules with potential biological applications. The mechanism of action of these derived molecules depends on the specific functionalities introduced through the bromomethyl group.
Common reagents for these reactions include lithium aluminum hydride for reductions and aqueous sodium hydroxide for hydrolysis.
Research indicates that (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate has been investigated for its effects on gastrointestinal motility through its interaction with motilin receptors. This receptor is crucial in regulating gut movements, making this compound potentially valuable in treating gastrointestinal disorders. Its biological activity suggests it may act as a tool compound in pharmacological studies.
The synthesis of (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate typically involves several steps:
These synthetic routes require careful control of reaction conditions to ensure high yield and purity.
(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate has several notable applications:
Studies focusing on the interactions of (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate with various biological targets have shown its potential role in modulating receptor activity. Specifically, it has been evaluated for its binding affinity and efficacy at motilin receptors, which are implicated in digestive processes. These studies contribute to understanding how modifications in its structure can affect biological activity and therapeutic potential.
Several compounds share structural similarities with (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate, including:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| tert-Butyl (2-(aminomethyl)morpholine-4-carboxylate | 879403-42-6 | 0.84 |
| tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate | 253176-93-1 | 0.77 |
| tert-Butyl (2-(hydroxymethyl)morpholine-4-carboxylate | 135065-76-8 | 0.81 |
| tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate | 164332-88-1 | 0.78 |
| tert-Butyl 5-(bromomethyl)-2,2-dimethyloxazolidine-3-carboxylate | 1956365-26-6 | 0.90 |
(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate is unique due to its specific stereochemistry and functional groups that influence its interaction with biological receptors. Its distinct structure allows it to serve specialized roles in pharmacological research compared to similar compounds that may lack specific functional or stereochemical characteristics.
(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate possesses the molecular formula C₁₀H₁₈BrNO₃ [1] [2] [3]. The compound exhibits a molecular weight of 280.16 daltons, as consistently reported across multiple analytical sources [1] [2] [3]. This molecular weight represents the sum of atomic masses for all constituent atoms: ten carbon atoms, eighteen hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms.
The molecular structure incorporates several key structural components that contribute to its overall molecular weight [2]. The morpholine ring system provides the six-membered heterocyclic framework containing both nitrogen and oxygen heteroatoms [1] [3]. The tert-butyl carboxylate protecting group contributes significantly to the molecular mass through its bulky alkyl substituent [2] [3]. The bromomethyl substitution at the 2-position of the morpholine ring introduces the halogen functionality that defines this compound's reactivity profile [1] [2].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₈BrNO₃ | [1] [2] [3] |
| Molecular Weight | 280.16 g/mol | [1] [2] [3] |
| Canonical SMILES | BrC[C@H]1OCCN(C1)C(=O)OC(C)(C)C | [2] |
| InChI Key | RLXCSEPIBOWMOJ-MRVPVSSYSA-N | [3] |
The stereochemical configuration of the compound is designated by the (S)-configuration at the 2-position of the morpholine ring [1] [3]. This chiral center represents the sole source of stereochemical complexity within the molecule, distinguishing it from its (R)-enantiomer which bears the CAS number 919286-58-1 [4]. The absolute configuration assignment follows the Cahn-Ingold-Prelog priority rules, where the bromomethyl substituent occupies a specific spatial orientation relative to the morpholine ring oxygen atom [3].
Current literature searches reveal limited availability of single-crystal X-ray diffraction data specifically for (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate. However, crystallographic studies of related morpholine derivatives provide valuable structural insights that can inform understanding of this compound's solid-state properties [5].
Morpholine-containing compounds typically adopt chair conformations in the solid state, similar to the conformational preferences observed in solution [6]. The heterocyclic ring system exhibits characteristic bond lengths and angles that reflect the influence of both nitrogen and oxygen heteroatoms on the overall ring geometry [5]. For related morpholine carboxylate derivatives, typical C-N bond lengths range from 1.45 to 1.47 Angstroms, while C-O bond lengths in the ether linkage measure approximately 1.42 to 1.44 Angstroms [5].
The tert-butyl carboxylate moiety typically exhibits standard ester bond characteristics, with C=O double bond lengths measuring approximately 1.20 to 1.22 Angstroms [5]. The carboxyl carbon to oxygen single bond distance in tert-butyl esters generally measures 1.34 to 1.36 Angstroms [5]. These structural parameters provide a framework for understanding the three-dimensional architecture of (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate in crystalline form.
The bromomethyl substituent introduces specific geometric constraints due to the size and electronegativity of the bromine atom [5]. Carbon-bromine bond lengths in primary alkyl bromides typically measure 1.93 to 1.95 Angstroms, representing one of the longest carbon-halogen bonds in organic chemistry [7]. This extended bond length influences the overall molecular dimensions and may affect crystal packing arrangements through van der Waals interactions [5].
The proton nuclear magnetic resonance spectrum of (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate exhibits characteristic resonances that reflect the compound's structural features [8] [9] [10]. The tert-butyl protecting group generates an intense singlet typically observed around 1.4 to 1.5 parts per million, corresponding to the nine equivalent methyl protons [10] [11]. This signal represents one of the most prominent features in the spectrum due to its high integration value and narrow linewidth [10].
The morpholine ring protons display complex multiplet patterns characteristic of the chair conformation adopted by six-membered heterocycles [12]. Protons adjacent to the ring oxygen atom typically resonate as multiplets in the range of 3.6 to 4.0 parts per million [9] [12]. The protons α to the nitrogen atom appear as complex multiplets between 3.0 and 3.5 parts per million [9] [12]. These multiplet patterns arise from the fixed chair conformation of the morpholine ring, which creates distinct axial and equatorial environments for the ring protons [12].
The bromomethyl protons represent a distinctive feature of the spectrum, typically appearing as a complex multiplet around 3.4 to 3.7 parts per million [1] [2]. The deshielding effect of the electronegative bromine atom shifts these protons downfield relative to simple alkyl methylene groups [7]. The coupling pattern reflects the geminal relationship between the two bromomethyl protons and their coupling to the adjacent ring proton [12].
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| tert-Butyl CH₃ | 1.4-1.5 | Singlet | 9H |
| Morpholine OCH₂ | 3.6-4.0 | Multiplet | 4H |
| Morpholine NCH₂ | 3.0-3.5 | Multiplet | 2H |
| BrCH₂ | 3.4-3.7 | Multiplet | 2H |
| Ring CHBr | 4.0-4.3 | Multiplet | 1H |
The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information through characteristic chemical shifts for each carbon environment [9] [13]. The carbonyl carbon of the carbamate functionality typically resonates around 155 to 156 parts per million, reflecting the electron-withdrawing nature of the nitrogen substituent [9] [13]. The quaternary carbon of the tert-butyl group appears around 80 parts per million, while the methyl carbons resonate near 28 parts per million [9] [13].
The morpholine ring carbons exhibit chemical shifts consistent with their electronic environments [9] [13]. Carbons adjacent to oxygen typically resonate between 65 and 67 parts per million, while carbons α to nitrogen appear in the range of 45 to 50 parts per million [9] [13]. The bromomethyl carbon shows a characteristic upfield shift to approximately 30 to 35 parts per million due to the heavy atom effect of bromine [13] [7].
The infrared spectrum of (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate displays characteristic absorption bands that correspond to the various functional groups present in the molecule [14] [15] [7]. The carbamate carbonyl group produces a strong absorption band typically observed between 1680 and 1720 wavenumbers [14] [15]. This frequency range reflects the conjugation between the nitrogen lone pair and the carbonyl π-system, which reduces the double bond character and lowers the stretching frequency compared to simple ketones [14] [15].
The tert-butyl ester moiety contributes several diagnostic absorption bands to the infrared spectrum [15] [16]. The C-O stretching vibrations of the ester linkage appear as strong bands in the region of 1150 to 1300 wavenumbers [15] [16]. Multiple bands in this region arise from the complex vibrational coupling between C-O stretching and C-C stretching modes within the tert-butyl group [15] [16].
Carbon-hydrogen stretching vibrations produce characteristic absorptions that provide information about the hybridization state of the carbon atoms [15] [17]. Aliphatic C-H stretches from the morpholine ring and tert-butyl groups appear as multiple bands between 2850 and 3000 wavenumbers [15] [17]. These absorptions typically exhibit medium to strong intensity and may overlap to produce broad absorption envelopes [15] [17].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C=O (Carbamate) | 1680-1720 | Strong | Carbonyl stretch |
| C-H (Aliphatic) | 2850-3000 | Medium-Strong | C-H stretch |
| C-O (Ester) | 1150-1300 | Strong | C-O stretch |
| C-N | 1200-1350 | Medium | C-N stretch |
| C-Br | 500-600 | Medium | C-Br stretch |
The carbon-bromine stretching vibration represents a diagnostic feature for confirming the presence of the bromomethyl functionality [7]. This absorption typically appears as a medium-intensity band between 500 and 600 wavenumbers [7]. The relatively low frequency reflects the weak nature of the carbon-bromine bond compared to other carbon-halogen bonds [7]. The exact position within this range depends on the molecular environment surrounding the bromine atom [7].
Carbon-nitrogen stretching vibrations from the morpholine ring and carbamate linkage contribute to the spectral complexity in the fingerprint region [15] [17]. These absorptions typically appear between 1200 and 1350 wavenumbers with medium intensity [15] [17]. The multiple C-N bonds in the molecule may produce overlapping bands that require careful analysis for complete assignment [15] [17].
Mass spectrometric analysis of (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate provides molecular weight confirmation and structural information through characteristic fragmentation pathways [18] [19]. The molecular ion peak appears at mass-to-charge ratio 280, corresponding to the intact molecular structure [1] [2]. The presence of bromine creates a characteristic isotope pattern with a peak at mass-to-charge ratio 282 due to the ⁸¹Br isotope, appearing with approximately 98% relative intensity compared to the ⁷⁹Br peak [18] [7].
The most prominent fragmentation pathway involves loss of the tert-butyl group, producing a fragment ion at mass-to-charge ratio 224 [18] [19]. This fragmentation occurs through α-cleavage adjacent to the oxygen atom, reflecting the relative stability of the tert-butyl carbocation [18] [19]. The resulting fragment retains the morpholine ring system with the attached bromomethyl substituent and carboxylate functionality [18] [19].
Secondary fragmentation often involves loss of the carboxyl group, producing fragments in the range of mass-to-charge ratio 180 to 200 [18] [19]. These fragments correspond to the morpholine ring system with various combinations of substituents depending on the specific fragmentation pathway [18] [19]. The bromomethyl group may undergo additional fragmentation through loss of HBr, producing fragments approximately 80 mass units lower than their precursor ions [18] [7].
| Fragment m/z | Relative Intensity | Proposed Structure | Fragmentation Process |
|---|---|---|---|
| 280/282 | Molecular Ion | [M]⁺ | Molecular ion |
| 224/226 | High | [M-C₄H₈]⁺ | Loss of tert-butyl |
| 180/182 | Medium | [M-CO₂C₄H₉]⁺ | Loss of carboxylate |
| 144 | Medium | [M-C₄H₉-Br-CO]⁺ | Multiple losses |
| 86 | High | [Morpholine]⁺ | Ring fragment |
The morpholine ring system produces characteristic fragment ions that serve as diagnostic markers for this structural unit [18] [19]. The intact morpholine ring appears as a stable fragment at mass-to-charge ratio 86, representing one of the most abundant ions in the spectrum [18] [19]. This fragment may undergo further decomposition through ring-opening processes, producing smaller fragments that provide additional structural confirmation [18] [19].
The protection of morpholine nitrogen with the tert-butyloxycarbonyl group represents a fundamental transformation in the synthesis of (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate. Multiple methodologies have been developed to achieve this protection with varying degrees of efficiency and selectivity.
The most widely employed method utilizes 4-dimethylaminopyridine as a nucleophilic catalyst in conjunction with di-tert-butyl dicarbonate [1] [2] [3]. The mechanism involves initial attack of 4-dimethylaminopyridine on a carbonyl site of di-tert-butyl dicarbonate, resulting in tert-butyl carbonate departure and formation of a highly reactive Boc-pyridinium intermediate [4] [2]. The morpholine nitrogen subsequently attacks this activated species, leading to 4-dimethylaminopyridine regeneration and Boc group incorporation. This methodology typically achieves yields of 85-95% under mild conditions using dichloromethane or tetrahydrofuran as solvents at room temperature [1] [5].
Recent developments have focused on environmentally benign protection strategies. Sulfonated reduced graphene oxide has emerged as an efficient metal-free and solvent-free catalyst [6]. Under these conditions, morpholine undergoes Boc protection in just 10 minutes at room temperature, achieving 89% yield. The catalyst preparation involves sulfonation of graphene oxide, which enhances its catalytic activity through increased acidity and surface area [6].
Protic ionic liquids, specifically N,N,N',N'-tetramethylguanidinium acetate, have been developed as homogeneous and recyclable catalysts [7]. This system operates under mild conditions and can be recovered and reused multiple times while maintaining catalytic efficiency. Yields typically range from 80-92% depending on the substrate [7].
Various inorganic bases have been evaluated for morpholine Boc protection. Potassium carbonate demonstrates excellent performance, achieving 91% conversion under optimized conditions [8]. The reaction proceeds through deprotonation of the morpholine nitrogen, generating a nucleophilic amide anion that readily attacks di-tert-butyl dicarbonate. Potassium phosphate and potassium hydroxide also provide good results with yields ranging from 63-91% [8].
| Method | Catalyst/Base | Yield Range | Reaction Time | Temperature |
|---|---|---|---|---|
| 4-Dimethylaminopyridine | DMAP (0.1-0.2 equiv) | 85-95% | 2-6 hours | Room temperature |
| Sulfonated Graphene Oxide | SrGO (5 mg) | 89% | 10 minutes | Room temperature |
| Protic Ionic Liquid | [TMG][Ac] | 80-92% | 1-3 hours | Room temperature |
| Potassium Carbonate | K₂CO₃ (2 equiv) | 91% | 4-8 hours | Room temperature |
The introduction of a bromomethyl group at the C-2 position of the morpholine ring presents significant synthetic challenges due to regioselectivity requirements and the need to maintain stereochemical integrity.
N-Bromosuccinimide-mediated radical bromomethylation represents the most reliable method for introducing bromomethyl groups at the C-2 position [9] [10]. The reaction proceeds through abstraction of a hydrogen atom adjacent to the morpholine nitrogen, generating a carbon-centered radical that subsequently reacts with N-bromosuccinimide to form the desired bromomethyl product. Optimal conditions involve conducting the reaction in dichloromethane at 0-25°C with radical initiation through light or thermal activation [11].
The selectivity for C-2 functionalization arises from the activating effect of the adjacent nitrogen atom, which stabilizes the intermediate radical through resonance. Typical yields range from 70-85% with excellent regioselectivity for the C-2 position [11].
Lewis acid-catalyzed electrophilic bromomethylation utilizes formaldehyde sources in combination with hydrogen bromide under acidic conditions [12]. The mechanism involves protonation of formaldehyde followed by nucleophilic attack by bromide ion, generating a bromomethyl cation equivalent that reacts with the morpholine C-2 position. Reaction temperatures of 60°C are typically required, and yields range from 60-75% [12].
Paraformaldehyde serves as an effective formaldehyde source, providing controlled release under the reaction conditions. The use of saturated hydrogen bromide solutions ensures adequate bromide concentration while minimizing side reactions [12].
Large-scale bromomethylation requires careful attention to safety protocols due to the generation of hydrogen bromide gas and the potential for runaway reactions. Continuous monitoring of reaction temperature and efficient gas scrubbing systems are essential [12]. N-Bromosuccinimide-based methods are generally preferred for industrial applications due to their predictable reaction profiles and easier waste management [10].
| Method | Reagents | Temperature | Yield Range | Selectivity |
|---|---|---|---|---|
| NBS Radical | NBS, light/heat | 0-25°C | 70-85% | High (C-2) |
| Electrophilic | Br₂, CH₂O, acid | 60-80°C | 60-75% | Moderate |
| Paraformaldehyde | (CH₂O)ₙ, HBr | 60°C | 55-70% | Variable |
The synthesis of (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate presents multiple stereochemical challenges that must be addressed to achieve high enantioselectivity.
Morpholine rings preferentially adopt chair conformations, similar to cyclohexane, with substituents occupying either axial or equatorial positions [13] [14]. The stereochemistry at the C-2 position is influenced by the anomeric effect, where the oxygen lone pair interacts with the adjacent C-2 substituent, favoring specific conformational arrangements [8] [15].
Computational studies have revealed that the (S)-configuration at C-2 is stabilized through favorable orbital interactions between the oxygen lone pair and the σ* orbital of the C-2 substituent. This stabilization is enhanced when the bromomethyl group adopts a pseudo-equatorial orientation relative to the morpholine ring [13].
Several methodologies have been developed for the asymmetric synthesis of 2-substituted morpholines. Asymmetric hydrogenation using rhodium catalysts with large bite angle bisphosphine ligands achieves excellent enantioselectivities of up to 99% enantiomeric excess [16]. The catalyst system employs bulky phosphine ligands that create a chiral environment around the metal center, leading to preferential hydrogenation of one prochiral face [16].
Copper-catalyzed asymmetric propargylic amination followed by desymmetrization provides another route to chiral morpholines with quaternary stereocenters [17] [18]. This methodology achieves enantioselectivities of 97:3 enantiomeric ratio and diastereoselectivities greater than 19:1 [17]. The stereochemical outcome is controlled through hydrogen bonding between the substrate and chiral ligand, along with π-π stacking interactions [18].
Pseudoephedrine has proven effective as a chiral auxiliary for morpholine synthesis [19] [20]. The auxiliary coordinates to electrophilic species through its hydroxyl and amino groups, creating a chiral environment that directs stereochemical outcomes. Reaction with arylglyoxals provides morpholinone products with high yields and selectivities, which can be subsequently converted to 1,2-amino alcohols through ring opening protocols [19].
The stereochemical control arises from the pseudoephedrine auxiliary forcing specific conformational arrangements during the cyclization process. The bulky phenyl and methyl substituents create steric barriers that favor formation of one diastereomer over others [20].
| Method | Chiral Inductor | ee Values | Substrate Scope | Scalability |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Rh/Bisphosphine | 99% | Broad | Good |
| Cu-Catalyzed APAD | Pybox Ligands | 97:3 er | Moderate | Limited |
| Chiral Auxiliary | Pseudoephedrine | 90-97% | Broad | Good |
The transition from laboratory-scale synthesis to industrial production requires comprehensive optimization of multiple parameters including heat transfer, mass transfer, safety protocols, and economic factors.
Heat transfer management becomes critical during scale-up due to the exothermic nature of many protection and functionalization reactions [21] [22]. Large-scale reactors require enhanced cooling systems and temperature monitoring to prevent thermal runaway. Continuous stirring and efficient heat exchange surfaces ensure uniform temperature distribution throughout the reaction mass [23].
Mass transfer limitations can significantly impact reaction rates and selectivities at larger scales. Enhanced mixing systems, including high-efficiency impellers and baffled reactor designs, promote adequate reagent contact and minimize concentration gradients [22]. For heterogeneous systems involving solid catalysts, particle size optimization and suspension techniques ensure adequate catalyst dispersion [23].
Continuous flow processing offers significant advantages for industrial morpholine synthesis [22] [24]. Flow reactors provide superior heat and mass transfer compared to batch systems, enabling better temperature control and reduced reaction times. The precise residence time control achievable in flow systems enhances reproducibility and product quality [23].
Green synthesis approaches utilizing ethylene sulfate and potassium tert-butoxide have been successfully scaled to greater than 50 gram quantities [25] [24]. The methodology employs selective monoalkylation of primary amines followed by cyclization, providing high yields while minimizing waste generation. The use of inexpensive, readily available reagents makes this approach particularly attractive for large-scale production [24].
Solvent recovery and recycling systems are essential for large-scale operations. Distillation and extraction protocols for solvent purification reduce raw material costs and minimize environmental impact [21]. Waste minimization strategies include catalyst recycling and byproduct utilization where possible [22].
The choice of protecting groups and synthetic routes must balance chemical efficiency with economic factors. While specialized chiral catalysts may provide superior stereoselectivity, their high cost may necessitate alternative approaches for large-scale production. Process development often involves trade-offs between yield, selectivity, and economic viability [21] [22].
| Scale Factor | Key Modifications | Yield Impact | Primary Concerns |
|---|---|---|---|
| Laboratory (1-10g) | Standard protocols | 80-90% | Method development |
| Pilot (100g-1kg) | Enhanced mixing | 75-85% | Heat transfer |
| Small Industrial (1-10kg) | Automated systems | 80-90% | Quality control |
| Large Scale (>10kg) | Solvent recovery | 85-95% | Cost optimization |